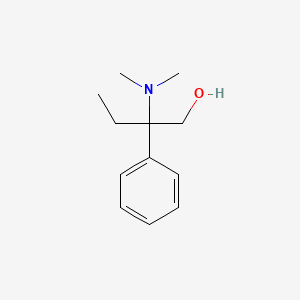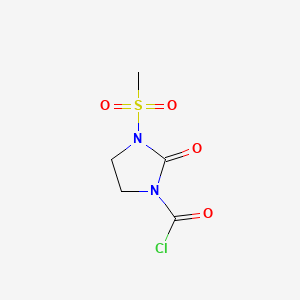
N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide
概要
説明
“N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” is a compound that contains an amide group (-CONH2), a piperidine ring (a six-membered ring with one nitrogen atom), and an aminophenyl group (a phenyl ring with an amino group attached). The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” would be characterized by the presence of the piperidine ring, the amide group, and the aminophenyl group. The spatial arrangement of these groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the amide group could undergo hydrolysis, and the amino group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Aromatase Inhibitors in Cancer Therapy
N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives have been investigated as potential aromatase inhibitors. These inhibitors are crucial in estrogen biosynthesis control and can be significant in treating hormone-dependent breast cancer. One study found that certain derivatives exhibited stronger inhibition of human placental aromatase and bovine adrenal desmolase compared to aminoglutethimide, a drug used in breast cancer treatment. This suggests their potential as more effective cancer therapies (Hartmann & Batzl, 1986).
Potential in Pain Management
These compounds have been studied in the context of long-acting analgesia. For example, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has been characterized through spectroscopy and X-ray crystallography to evaluate its potential as a new lead compound for long-acting pain relief (Jimeno et al., 2003).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which include N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives, has been explored for their potential as anticancer agents. Some compounds in this category have demonstrated strong anticancer activities compared to doxorubicin, a commonly used chemotherapy drug (Rehman et al., 2018).
Treatment of Alzheimer’s Disease
Research has been conducted on the synthesis of novel N-substituted derivatives of these compounds to evaluate them as potential drug candidates for Alzheimer’s disease. These studies include enzyme inhibition activity against acetyl cholinesterase, an enzyme associated with Alzheimer’s disease, suggesting their potential role in therapeutic interventions (Rehman et al., 2018).
Phospholipase A2 Inhibitors
These derivatives have also been studied as inhibitors of membrane-bound phospholipase A2. This enzyme is involved in inflammatory responses, and its inhibition can be significant in conditions like myocardial infarction. Some compounds in this category have demonstrated potent inhibitory effects in vitro and reduced myocardial infarction size in animal models, suggesting their potential as therapeutic agents for heart conditions (Oinuma et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-aminophenyl)-3-piperidin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXUNCAOQFLCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388926 | |
| Record name | N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |
CAS RN |
738546-03-7 | |
| Record name | N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















